molecular formula C16H8Br2N2O2 B102761 6,6-Dibromoindigo CAS No. 19201-53-7

6,6-Dibromoindigo

Cat. No. B102761
CAS RN: 19201-53-7
M. Wt: 420.05 g/mol
InChI Key: ZVAPIIDBWWULJN-BUHFOSPRSA-N
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Description

6,6-Dibromoindigo, historically known as Tyrian purple, is a compound of significant historical importance, used as a dye extracted from sea snails and symbolizing royalty and power across various civilizations. The compound is characterized by its ability to impart a purple color to materials such as wool, and this color is thought to arise from the interaction of the π systems of two parallel molecules, facilitated by van der Waals attractions between the bromine atoms .

Synthesis Analysis

A new general synthesis method has been developed for monobromoindigo isomers, including 6,6'-dibromoindigo. This synthesis involves the characterization of the isomers using techniques such as 1H NMR spectroscopy, FT-IR, and FT Raman spectroscopy. The synthesis of 6,6'-dibromoindigo is significant as it allows for the study and use of this historically important dye in modern applications .

Molecular Structure Analysis

The molecular structure of 6,6'-dibromoindigo has been investigated using various spectroscopic methods. The Raman spectrum of monobromoindigo, a related compound, has been assigned, providing insights into the structure of 6,6'-dibromoindigo as well. Theoretical calculations using density functional theory have supported these assignments, enhancing our understanding of the molecular structure and its implications on the dye's properties .

Chemical Reactions Analysis

The chemical reactions involving 6,6'-dibromoindigo have been explored to some extent. For instance, the reaction of 6-fluoro-3-acetoxyindole with isatin in methanol with Na2CO3 has been studied, leading to the synthesis of related compounds such as 6'-fluoroindirubin. These studies contribute to the broader understanding of the reactivity and potential derivatization of 6,6'-dibromoindigo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,6'-dibromoindigo have been characterized through its absorption spectra in solution and as a dye on wool. The color of the dyed wool is attributed to the molecular interactions of the dye molecules. Additionally, the thermochromic effects of the dye have been observed, with changes in color upon the application of heat, suggesting changes in the size distribution of dye aggregates. These properties are crucial for understanding the dyeing behavior of 6,6'-dibromoindigo and its applications in textiles .

Scientific Research Applications

  • Synthesis and Production :

    • Wolk and Frimer (2010) describe a simple and efficient synthesis of Tyrian purple (6,6’-Dibromoindigo), which allows for large-scale production with minimal hazards and low cost (Wolk & Frimer, 2010).
    • Lee et al. (2020) demonstrate the production of 6,6'-Dibromoindigo in Escherichia coli using a unique biotechnological approach, providing a new method for its synthesis (Lee et al., 2020).
  • Color Properties and Dyeing :

    • Clark and Cooksey (1999) investigated the color properties of 6,6′-Dibromoindigo, particularly its purple hue, through various spectroscopic techniques (Clark & Cooksey, 1999).
    • Ramig et al. (2017) studied the effect of light and dye composition on the color of fabrics dyed with 6,6′-Dibromoindigo, identifying visible light as a cause of debromination in the dyeing process (Ramig et al., 2017).
  • Photophysical Properties :

    • Verri et al. (2019) explored the photo-induced luminescence properties of 6,6′-Dibromoindigo, contributing to the understanding of its use in historical artefacts (Verri et al., 2019).
    • Delchev (2020) conducted a theoretical study on the photostability of 6,6’-Dibromoindigo, relevant for its application as a pigment (Delchev, 2020).
  • Applications in Organic Electronics :

    • Kim et al. (2015) developed a solution-processable dibromoindigo used as an electron acceptor in organic photodiodes, showcasing its potential in organic electronic devices (Kim et al., 2015).
  • Crystallization and Structural Studies :

    • Truger et al. (2016) investigated the impact of substrate surface modifications on the crystallization of thin films of Tyrian purple, providing insights into its molecular packing and structure (Truger et al., 2016).

Mechanism of Action

Target of Action

6,6-Dibromoindigo, also known as Tyrian purple, is a major component of the historic pigment derived exclusively from marine shellfish of the Muricidae and Thaisidae families . It has been identified as a potential semiconductor material , and as an electron-accepting building block for the preparation of electroactive materials for organic electronics .

Mode of Action

The mode of action of this compound is primarily through its interaction with light. In solution, indigo is quite reactive to oxygen, giving isatin, but 6,6’-dibromoindigo is less soluble and this oxidation reaction is less important . More powerful chemical oxidants (e.g., dichromate) will cleave 6,6’-dibromoindigo to give 6-bromoisatin .

Biochemical Pathways

The biosynthesis of this compound proceeds by the intermediacy of tyrindoxyl sulphate . It can also be produced enzymatically in vitro from the amino acid tryptophan . The sequence begins with bromination of the benzo ring followed by conversion to 6-bromo indole. Flavin-containing monooxygenase then couples two of these indole units to give the dye .

Result of Action

The result of the action of this compound is the production of a vibrant purple color, which has been used as a dye since ancient times . Recent research has also identified it as a potential semiconductor material , indicating its potential for use in the field of organic electronics .

Action Environment

The action of this compound is influenced by environmental factors such as light and pH. Visible light has been identified as a cause of debromination of the leuco form of 6-bromoindigo . The extent of debromination is dependent upon the pH of the dye bath and also the source of the visible light .

Safety and Hazards

The synthesis of 6,6’-Dibromoindigo has been developed to be reasonably simple and efficient, which opens the way to the production of large quantities of the dye with minimal hazards and at low cost .

Future Directions

The pure compound of 6,6’-Dibromoindigo has semiconductor properties in the thin film phase, which is potentially useful for wearable electronics, and has better performance than the parent indigo in this context .

properties

IUPAC Name

6-bromo-2-(6-bromo-3-hydroxy-1H-indol-2-yl)indol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Br2N2O2/c17-7-1-3-9-11(5-7)19-13(15(9)21)14-16(22)10-4-2-8(18)6-12(10)20-14/h1-6,19,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZOCOQLYQNHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2O)C3=NC4=C(C3=O)C=CC(=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301124185, DTXSID801314818
Record name (2E)-6-Bromo-2-(6-bromo-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301124185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C.I. Natural Violet 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19201-53-7, 1277170-99-6
Record name Indigoin, 6,6'-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019201537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,6-Dibromoindigo
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1277170996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-6-Bromo-2-(6-bromo-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301124185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C.I. Natural Violet 1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801314818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6-DIBROMOINDIGO
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O3DDL8TAF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Tyrian purple and what is its historical significance?

A: Tyrian purple, chemically known as 6,6′-dibromoindigo, is a natural dye with a rich historical background. [] It was first produced by the ancient Phoenicians and was highly prized for its vibrant purple hue. [, ] Due to the laborious extraction process from marine snails, it was incredibly expensive and became associated with royalty, power, and luxury. [, , ]

Q2: How has the perception of Tyrian purple evolved from ancient times to modern research?

A: While initially valued for its colorfast properties in textiles, modern research has unveiled new facets of Tyrian purple. [, ] Beyond its historical significance, it exhibits promising properties for organic electronics, demonstrating semiconducting characteristics comparable to other leading organic semiconductors. [, ]

Q3: What is the molecular formula and weight of 6,6′-dibromoindigo?

A: The molecular formula of 6,6′-dibromoindigo is C16H8Br2N2O2, and its molecular weight is 420.06 g/mol. [, ]

Q4: What spectroscopic data is available for Tyrian purple?

A: Tyrian purple has been extensively studied using various spectroscopic techniques. Raman spectroscopy has been particularly useful for identifying Tyrian purple in archaeological textiles, even differentiating it from other indigoid dyes. [, , ] UV-Vis spectroscopy reveals a characteristic absorption maximum around 600 nm, which is sensitive to the solvent environment. [] NMR studies are hindered by the low solubility of the compound. []

Q5: How does the structure of Tyrian purple contribute to its stability and application in various materials?

A: Tyrian purple molecules pack tightly in a crystalline structure stabilized by hydrogen bonding and π-stacking interactions. [, , ] This ordered structure contributes to its stability and makes it suitable for applications in organic field-effect transistors (OFETs) and other organic electronic devices. [, ]

Q6: What factors influence the formation of different Tyrian purple polymorphs in thin films?

A: The formation of specific Tyrian purple polymorphs in thin films depends on factors like the substrate temperature during deposition and the nature of the substrate surface. [, ] For instance, a surface-induced metastable phase forms at lower temperatures, while the thermodynamically stable bulk phase appears at higher temperatures. []

Q7: Does exposure to light affect the stability of Tyrian purple?

A: Theoretical studies using time-dependent density functional theory (TD-DFT) suggest that Tyrian purple exhibits high photostability when exposed to visible light, meaning it doesn't degrade easily. [] This stability is crucial for its use as a dye and in potential optical applications. []

Q8: What is the role of indole-producing bacteria in Tyrian purple biosynthesis?

A: Research suggests that indole-producing bacteria, such as Vibrio spp., present in the hypobranchial gland of Dicathais orbita could contribute to the initial steps of Tyrian purple biosynthesis by providing indole precursors. [, ]

Q9: How do researchers extract and quantify Tyrian purple precursors from Dicathais orbita?

A: Researchers use various solvent extraction procedures followed by high-performance liquid chromatography-mass spectrometry (HPLC-MS) to isolate and quantify specific Tyrian purple precursors, such as tyrindoxyl sulphate, from the hypobranchial gland of Dicathais orbita. []

Q10: What are the potential pharmacological applications of Tyrian purple and its precursors?

A: Tyrian purple precursors, particularly brominated indoles, have demonstrated promising anti-proliferative and pro-apoptotic activities, suggesting their potential as anticancer agents. [, ] Furthermore, research suggests that muricid extracts containing these compounds might act as chemopreventative agents against colorectal cancer by enhancing the acute apoptotic response to DNA damage. []

Q11: How does 6-bromoindirubin-3′-oxime (BIO), a derivative of Tyrian purple, impact umbilical cord blood stem cells?

A: BIO, a synthetic derivative of indirubin-3′-oxime found in Tyrian purple, has been shown to enhance the ex-vivo expansion and engraftment of umbilical cord blood hematopoietic stem cells. [] This effect is attributed to BIO's ability to inhibit glycogen synthase kinase-3β (GSK-3β), which activates the Wnt signaling pathway, promoting stem cell proliferation and survival. []

Q12: What are the environmental concerns related to the traditional extraction of Tyrian purple?

A: The historical method of obtaining Tyrian purple involved harvesting and sacrificing vast numbers of marine snails, raising concerns about the ecological impact on Muricidae populations. [, ]

Q13: What are the challenges and potential solutions for sustainable Tyrian purple production?

A: Sustainable production of Tyrian purple requires mitigating the environmental impact associated with harvesting Muricidae. [, ] Research on alternative production methods, such as culturing the snails or utilizing synthetic biology approaches to produce the dye in microorganisms, could offer more sustainable solutions. [, , , ]

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